Chain Oxidation State Differentiation vs. Nε-hydroxy-L-lysine in Arginase Inhibition Frameworks
The target compound possesses a 5,6-dioxohexanoic acid backbone, contrasting with the fully saturated 6-aminohexanoic acid chain of Nε-hydroxy-L-lysine. In the seminal class-defining study by Custot et al., the saturated analog Nε-hydroxy-L-lysine exhibited a Ki of 4 µM against bovine liver arginase, while Nδ-hydroxy-L-ornithine, with one fewer methylene group, had a 37-fold higher Ki (∼150 µM), underscoring that both chain length and local geometry are critical for potency [1]. This target compound's keto groups will enforce a planar, electron-deficient region and a shortened inter-group distance not achievable with saturated analogs, potentially re-ordering its binding kinetics or mechanism relative to the standard competitive inhibition model of Nε-hydroxy-L-lysine. Specific target compound Ki values are not available in current public literature [1].
| Evidence Dimension | Inhibitory Constant (Ki) and Structural Backbone |
|---|---|
| Target Compound Data | C6H10N2O5 backbone; quantitative Ki not published |
| Comparator Or Baseline | Nε-hydroxy-L-lysine (C6H14N2O3): Ki = 4 µM; Nδ-hydroxy-L-ornithine (C5H12N2O3): Ki ≈ 150 µM |
| Quantified Difference | Not calculable for target; comparator series shows a 37-fold Ki range based solely on chain-length/geometry changes |
| Conditions | Bovine liver arginase, pH 7.4 (Custot et al., 1996) |
Why This Matters
The backbone oxidation introduces unique electronic and steric properties that likely alter the arginase binding mode, making it a valuable tool for SAR studies where the target's binding is not represented by saturated chain mimetics.
- [1] Custot, J., Boucher, J. L., Vadon, S., Guedes, C., Dijols, S., Delaforge, M., & Mansuy, D. (1996). Nω-Hydroxyamino-α-amino acids as a new class of very strong inhibitors of arginases. JBIC Journal of Biological Inorganic Chemistry, 1(1), 73-82. View Source
